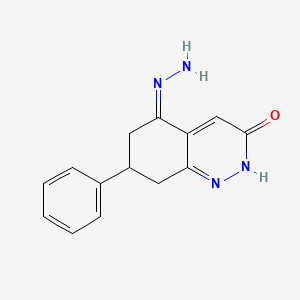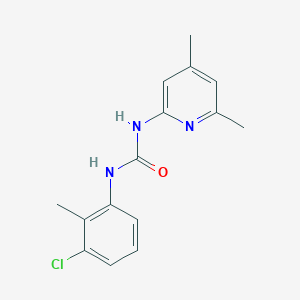![molecular formula C18H18ClN3O2 B5421947 4-{2-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5421947.png)
4-{2-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as CDM-3008 and has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of CDM-3008 is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CDM-3008 has been found to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of inflammatory diseases. It also inhibits the expression of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins that play a key role in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDM-3008 has several advantages for lab experiments. It is a stable compound that can be easily synthesized using the method described above. It has been found to have low toxicity and can be used at high concentrations without causing any adverse effects. However, one of the limitations of CDM-3008 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of CDM-3008. One of the future directions is to conduct more studies to understand its mechanism of action. This will help in the design of experiments to study its effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of CDM-3008 in vivo. This will help in the development of CDM-3008 as a potential drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, more studies are needed to determine the efficacy and safety of CDM-3008 in humans.
Métodos De Síntesis
The synthesis of CDM-3008 involves a series of chemical reactions. The first step involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-chloro-3,4-dimethoxyphenyl)ethyl-3-oxobutanoate. This intermediate is further reacted with 1H-imidazole-1-ethanol in the presence of acetic anhydride to form 4-{2-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine.
Aplicaciones Científicas De Investigación
CDM-3008 has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory properties and can be used as a potential drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has also been found to have antitumor activity and can be used as a potential drug candidate for the treatment of cancer. Additionally, CDM-3008 has been found to have antiviral activity and can be used as a potential drug candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
4-[2-[2-(2-chloro-3,4-dimethoxyphenyl)imidazol-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-15-4-3-14(16(19)17(15)24-2)18-21-10-12-22(18)11-7-13-5-8-20-9-6-13/h3-6,8-10,12H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKPBFCWYRHDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC=CN2CCC3=CC=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5421872.png)
![(3aR*,7aS*)-5-methyl-2-[(3-methyl-5-isoxazolyl)acetyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5421886.png)

![3-[(2-chlorobenzyl)thio]-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421901.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5421907.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421921.png)


![4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl acetate](/img/structure/B5421936.png)
![ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B5421943.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B5421963.png)


![ethyl 3-{4-[2-(4-sec-butylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5421990.png)
